molecular formula C7H10N2O3 B2387773 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 1038356-82-9

4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No. B2387773
CAS RN: 1038356-82-9
M. Wt: 170.168
InChI Key: BOUBQXLSWMTHTF-UHFFFAOYSA-N
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Description

“4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid” is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 . It is used for research purposes .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid”, can be achieved through several methods. One approach involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This process generates O-acyl amidoximes, which then undergo heterocyclization . Another method is based on the 1,3-dipolar cycloaddition of nitrile oxides to nitriles . In this case, nitrile oxides are typically generated in situ, and the synthesis of 1,2,4-oxadiazoles includes the treatment of chloroximes as stable precursors of nitrile oxides with nitriles in a basic medium .


Molecular Structure Analysis

The molecular structure of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid” consists of a five-membered 1,2,4-oxadiazole ring attached to a butanoic acid group . The 1,2,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom .


Physical And Chemical Properties Analysis

“4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid” is a liquid at room temperature . It has a molecular weight of 170.17 and a molecular formula of C7H10N2O3 .

properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-8-6(12-9-5)3-2-4-7(10)11/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUBQXLSWMTHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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